molecular formula C20H17N5O B2735069 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide CAS No. 894064-13-2

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide

Cat. No.: B2735069
CAS No.: 894064-13-2
M. Wt: 343.39
InChI Key: DJSPFFIBICIQQP-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. One common method includes the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine . This method provides concise access to the desired triazolopyridazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can significantly enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridazines: Similar in structure but with different biological activities.

    Imidazoles: Another class of heterocyclic compounds with diverse applications.

    Trifluoromethylphenyl derivatives: Known for their antimicrobial properties.

Uniqueness

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide stands out due to its unique triazolopyridazine structure, which imparts specific biological activities not found in other similar compounds

Properties

IUPAC Name

2-(3-methylphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-14-4-2-5-15(10-14)11-20(26)22-17-7-3-6-16(12-17)18-8-9-19-23-21-13-25(19)24-18/h2-10,12-13H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSPFFIBICIQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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